7-Bromo-3-oxoisoindoline-5-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 7-Bromo-3-oxoisoindoline-5-carboxylic acid typically involves the bromination of isoindoline derivatives. One common method includes the reaction of 3-oxoisoindoline-5-carboxylic acid with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yields and purity of the product.
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. These methods are designed to meet the demand for the compound in various research and industrial applications.
Chemical Reactions Analysis
7-Bromo-3-oxoisoindoline-5-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Reduction Reactions: The compound can be reduced to form 3-oxoisoindoline-5-carboxylic acid using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized derivatives, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions may yield derivatives with different functional groups, while reduction reactions typically produce the corresponding reduced forms of the compound.
Scientific Research Applications
7-Bromo-3-oxoisoindoline-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-3-oxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
7-Bromo-3-oxoisoindoline-5-carboxylic acid can be compared with other similar compounds, such as:
3-Oxoisoindoline-5-carboxylic acid: Lacks the bromine atom and may have different reactivity and biological activities.
7-Chloro-3-oxoisoindoline-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may affect its chemical and biological properties.
7-Iodo-3-oxoisoindoline-5-carboxylic acid:
The uniqueness of this compound lies in its specific bromine substitution, which can impart distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H6BrNO3 |
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Molecular Weight |
256.05 g/mol |
IUPAC Name |
7-bromo-3-oxo-1,2-dihydroisoindole-5-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO3/c10-7-2-4(9(13)14)1-5-6(7)3-11-8(5)12/h1-2H,3H2,(H,11,12)(H,13,14) |
InChI Key |
OJCLWMXNHMOHOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2Br)C(=O)O)C(=O)N1 |
Origin of Product |
United States |
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